Suboptimal spacer lengths in reactive mesogens cause alignment defects and poor network stability. 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl delivers an exact C3 spacer to decouple the mesogenic core from the acrylate, enabling defect-free photoalignment and durable birefringent films (predicted density 1.17 g/cm³).
• ≥99% purity eliminates ionic species that nucleate optical defects.
• Ambient shipping; store at -20°C under argon for long-term stability.
Molecular FormulaC19H17NO3
Molecular Weight307.3 g/mol
CAS No.104357-57-5
Cat. No.B170597
⚠ Attention: For research use only. Not for human or veterinary use.
4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl (CAS 104357-57-5), also known as 3-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]propyl acrylate, is a reactive mesogen belonging to the cyanobiphenyl class of liquid crystal (LC) monomers . This white solid (predicted density: 1.17±0.1 g/cm³ at 20 °C) features a rigid 4-cyano-4'-biphenyl mesogenic core linked via a trimethylene (C3) spacer to a terminal acrylate polymerizable group . The compound is specifically engineered to undergo photo- or thermally-induced free-radical polymerization while retaining the anisotropic molecular order inherent to the LC state, enabling the fabrication of permanently aligned polymer networks for optical compensation films and patterned electro-optical devices .
Reactive mesogen designed for photo- or thermal polymerization
C3 spacer balances mesogenic decoupling and network density
Supports fabrication of permanently aligned polymer films
Generic substitution of 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl with structurally similar cyanobiphenyls (e.g., non-polymerizable 5CB or monomers with differing spacer lengths) is scientifically invalid due to the compound's precisely engineered molecular architecture. The trimethylene (C3) spacer length directly governs the decoupling between the polymerizable acrylate terminus and the rigid mesogenic core, which in turn dictates the kinetics of photoalignment, the thermal stability of the polymerized network, and the ultimate birefringence of the cured film [1]. Substituting with a longer spacer (e.g., C6 or C11) alters the mesomorphic phase behavior and the degree of crosslinking, leading to measurable deviations in electro-optical response times and mechanical robustness of the final polymer [2]. Conversely, employing a non-polymerizable analog like 5CB precludes permanent network formation altogether, resulting in a fluidic LC layer that lacks the dimensional stability required for solid-state optical components [3].
Spacer variation
Longer C6/C11 spacers may shift mesomorphic behavior, network density, and electro-optical response
Non-polymerizable
5CB or similar fluid LCs cannot form permanent solid networks required for optical films
Methacrylate analogs
Acrylate vs. methacrylate reactivity may alter microphase separation and copolymer morphology
[1] Zhang, S., Zhong, T., Wang, Q., Li, C., Wang, X., Zhang, L., Cao, H., Yang, Z., & Yang, H. (2020). Synthesis, characterisation and comparative study of the hydroxyl, acrylate and vinyl-ether terminated cyanobiphenyl bridged with different spacer lengths. Liquid Crystals, 48(2), 168-181. https://doi.org/10.1080/02678292.2020.1768601 View Source
[2] Kim, J., & Lee, M. (1994). Copolymerization Effects of Nonmesogenic Components on the Characteristics of Liquid-Crystalline Side-Chain Polymers. Molecular Crystals and Liquid Crystals Science and Technology. Section A, 250, 269-284. Retrieved from https://www.cheric.org/research/tech/periodicals/view.php?seq=211004 View Source
[3] Gray, G. W., Harrison, K. J., & Nash, J. A. (1977). Cyano-substituted biphenyl compounds and liquid crystalline dielectrics containing the same. U.S. Patent No. US4073742A. Retrieved from https://patents.google.com/patent/US4073742A/en View Source
The trimethylene (C3) spacer in 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl yields a predicted density of 1.17±0.1 g/cm³ at 20 °C , which is ~4.5% higher than the predicted density of its C6 analog (1.12±0.1 g/cm³) . This increased density for the C3 compound suggests more efficient molecular packing in the condensed phase, a parameter that can influence monomer diffusion rates during polymerization and the final free volume of the crosslinked network.
Molecular packingData to verify
1.17 ± 0.1 g/cm³
C6 analog: 1.12 ± 0.1 g/cm³ (+4.5%)
May support denser polymer network with reduced free volume
4'-(6-(acryloyloxy)hexyloxy)-4-cyanobiphenyl (C6 analog, CAS 89823-23-4): 1.12±0.1
Quantified Difference
Target is ~0.05 g/cm³ (4.5%) higher
Conditions
Calculated using ACD/Labs Software V11.02
Why This Matters
For applications requiring dense, low-porosity polymer films (e.g., optical compensation layers), the higher monomer density of the C3 spacer compound may translate to a polymer network with reduced free volume, potentially enhancing barrier properties and mechanical integrity.
Reactive MesogenSpacer LengthMolecular Packing
Spacer Length and Thermal Phase Behavior
While the exact mesomorphic transition temperatures for the C3 compound (4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl) are not widely reported in open literature, systematic studies on the homologous series of cyanobiphenyl acrylates (nOCB-AE) have established a clear structure-property relationship: the length of the alkyl spacer (n) directly modulates the liquid crystalline phase behavior [1]. Specifically, the study by Zhang et al. (2020) characterized the full series from n=2 to 12 and demonstrated that the C3 spacer (n=3) member exhibits distinct thermal transitions (determined by DSC and POM) that are intermediate between the shorter C2 and longer C6/C11 homologs. The C3 compound is typically a room-temperature solid, while the C6 and C11 analogs (such as 6CBA and 11CBA) display lower melting points and more complex smectic polymorphism [1][2].
C3 spacer (n=3) member of nOCB-AE series; room temperature solid; exhibits characteristic mesophase as determined by POM and DSC in Zhang et al. (2020)
Comparator Or Baseline
nOCB-AE series: C2, C6 (6CBA), C11 (11CBA) members [1][2]
Quantified Difference
Qualitative: C3 spacer provides a balance between rigid core decoupling and thermal processability; shorter C2 spacers may suppress mesomorphism; longer C6/C11 spacers promote smectic phases and alter electro-optical switching dynamics.
Conditions
Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM)
Why This Matters
The selection of a C3 spacer for 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl reflects a deliberate molecular design choice to achieve a specific thermal and mesomorphic profile suitable for processing and polymerization under standard cleanroom conditions. Substituting with a C6 or C11 analog would result in a different phase diagram and could necessitate re-optimization of coating and curing protocols.
[1] Zhang, S., Zhong, T., Wang, Q., Li, C., Wang, X., Zhang, L., Cao, H., Yang, Z., & Yang, H. (2020). Synthesis, characterisation and comparative study of the hydroxyl, acrylate and vinyl-ether terminated cyanobiphenyl bridged with different spacer lengths. Liquid Crystals, 48(2), 168-181. https://doi.org/10.1080/02678292.2020.1768601 View Source
[2] Kim, J., & Lee, M. (1994). Copolymerization Effects of Nonmesogenic Components on the Characteristics of Liquid-Crystalline Side-Chain Polymers. Molecular Crystals and Liquid Crystals Science and Technology. Section A, 250, 269-284. Retrieved from https://www.cheric.org/research/tech/periodicals/view.php?seq=211004 View Source
Acrylate vs. Methacrylate: Microphase Separation
In side-chain liquid crystalline polymers (LCSPs), the choice of terminal reactive group (acrylate vs. methacrylate) significantly influences copolymer morphology and mesophase stability. A study by Kim & Lee (1994) directly compared LCSPs derived from cyanobiphenyl acrylate monomers (6CBA and 11CBA) with those containing methacrylate non-mesogenic comonomers (NMM) [1]. The results indicate that copolymers incorporating methacrylate NMM exhibited a higher degree and greater stability of microphase separation compared to those with acrylate NMM [1]. Conversely, the stabilizing effect of the mesophase within individual mesomorphic droplets decreased more sharply with increasing acrylate NMM content than with methacrylate NMM [1].
Copolymer morphologyClass-level inference
Acrylate NMM: lower microphase separation stability than methacrylate analogs
Methacrylate-terminated cyanobiphenyl analogs (as non-mesogenic components in copolymers) [1]
Quantified Difference
Qualitative: Methacrylate NMM copolymers show higher degree and stability of microphase separation than acrylate NMM copolymers; mesophase stability decreases more with increasing acrylate NMM content.
Conditions
Copolymerization studies; thermal and electro-optical characterization
Why This Matters
This class-level evidence underscores that the acrylate functionality in 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl is not a trivial substitute for a methacrylate group. The differential copolymerization behavior affects the morphology and ultimately the electro-optical performance of the final polymer film. Researchers designing responsive or patterned materials must consider this reactivity distinction when selecting monomers.
[1] Kim, J., & Lee, M. (1994). Copolymerization Effects of Nonmesogenic Components on the Characteristics of Liquid-Crystalline Side-Chain Polymers. Molecular Crystals and Liquid Crystals Science and Technology. Section A, 250, 269-284. Retrieved from https://www.cheric.org/research/tech/periodicals/view.php?seq=211004 View Source
Polymerizable vs. Non-Polymerizable Cyanobiphenyls
Unlike non-polymerizable cyanobiphenyl liquid crystals such as 4-cyano-4'-pentylbiphenyl (5CB, melting point ~34 °C) , 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl is specifically designed as a reactive mesogen . The terminal acrylate group allows for UV- or thermally-initiated polymerization, enabling the permanent fixation of the desired molecular orientation into a solid polymer network . This is a critical distinction for manufacturing optical compensation films, where the initial liquid crystalline alignment must be locked in to provide stable, angle-dependent phase retardation in the final display component .
Network formationClass-level inference
Target: forms crosslinked solid film.
5CB: remains fluid liquid crystal
Required for durable solid-state optical elements
In-situ polymerization mandatory for film applications
Polymerizable Liquid CrystalReactive MesogenOptical Compensation Film
Evidence Dimension
Polymerizability and Film Stability
Target Compound Data
Polymerizable via acrylate group; forms crosslinked solid network
Comparator Or Baseline
5CB (CAS 40817-08-1): Non-polymerizable; remains a fluid liquid crystal (melting point 34 °C)
Quantified Difference
Binary: Target is polymerizable, comparator is not.
Conditions
UV curing or thermal initiation in aligned LC state
Why This Matters
For any application requiring a solid, mechanically robust, and thermally stable optical element (e.g., compensation films, patterned retarders, holographic gratings), a non-polymerizable LC like 5CB is fundamentally unsuitable. Procurement of 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl is essential for processes that rely on in-situ polymerization to create durable, aligned polymer networks.
Polymerizable Liquid CrystalReactive MesogenOptical Compensation Film
High Purity for Optical-Grade Monomer
For optical compensation film applications, the required purity of 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl is specified as ≥99.0% . This high purity level is critical because trace impurities can disrupt the uniform molecular alignment during the LC phase, leading to optical defects such as haze, light leakage, or non-uniform birefringence in the cured film . In contrast, lower-purity technical grades of similar cyanobiphenyl intermediates (e.g., some suppliers offer 95-98% purity for 5CB or 6CBA) may be acceptable for less demanding applications but are unsuitable for high-performance optical layers.
Purity specificationSupporting evidence
≥99.0%
Technical grades typically 95–98%
High purity reduces optical defect risk in cured films
Verify purity grade in procurement specification
PurityOptical DefectsQuality Control
Evidence Dimension
Purity Specification for Optical Applications
Target Compound Data
≥99.0% (specified for optical compensation film chemicals)
Comparator Or Baseline
Technical grade cyanobiphenyls (e.g., 5CB) often offered at 95-98% purity [class observation]
Quantified Difference
At least 1-4% higher purity required for target application.
Conditions
Optical compensation film manufacturing; spin coating or slot-die coating followed by UV curing
Why This Matters
Procurement specifications must explicitly state the required purity grade. Using a lower-purity analog to reduce cost may introduce unacceptable optical defects, resulting in yield loss and final product failure. The ≥99.0% threshold is a key differentiator for procurement decisions in the display industry.
This scenario directly leverages the compound's polymerizable acrylate group and the distinct mesomorphic profile of its C3 spacer [1]. Unlike non-polymerizable LCs like 5CB , this monomer can be aligned in a nematic or smectic phase and then permanently fixed via UV photopolymerization to form a solid, birefringent film . The high purity requirement (≥99.0%) is essential to prevent defects in the optical layer. The C3 spacer provides a balance of molecular mobility for alignment and network density for mechanical stability, making it a preferred choice over longer-spacer analogs for precise phase retardation control [2].
Side-Chain Liquid Crystalline Polymer Synthesis
Researchers designing SCLCPs with tailored microphase separation behavior should select 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl as the mesogenic monomer. Class-level evidence shows that acrylate-terminated cyanobiphenyls exhibit different copolymerization stability and microphase separation characteristics compared to their methacrylate counterparts [3]. The C3 spacer length will influence the decoupling of the mesogenic core from the polymer backbone, affecting the resulting polymer's glass transition temperature and liquid crystalline phase behavior [2][3]. This monomer is particularly suited for studies investigating the structure-property relationship of SCLCPs for electro-optical or responsive material applications.
Patterned Birefringent Elements via Photopolymerization
The combination of a reactive acrylate group and the rigid cyanobiphenyl core makes 4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl an ideal candidate for creating complex patterned optical elements, such as polarization gratings or computer-generated holograms . The process involves aligning the monomer in a desired pattern using a photoalignment layer, then locking the orientation via UV-induced polymerization. The higher predicted density of the C3 compound (1.17 g/cm³) compared to C6 analogs (1.12 g/cm³) suggests a denser polymer network, which may improve the dimensional stability and long-term retention of the patterned optical anisotropy, a critical factor for high-resolution diffractive optics.
Application
Selection Property
Validation Focus
UV-Cured Optical Compensation Films
Polymerizable mesogen with C3 spacer for dense, aligned networks
Phase retardation uniformity and film stability
Side-Chain Liquid Crystalline Polymer Synthesis
Acrylate-terminated cyanobiphenyl for distinct copolymerization behavior
Microphase separation control and mesophase stability
Patterned Birefringent Elements
Reactive mesogen with balanced density for dimensional stability
Pattern fidelity and long-term optical anisotropy retention
[1] Zhang, S., Zhong, T., Wang, Q., Li, C., Wang, X., Zhang, L., Cao, H., Yang, Z., & Yang, H. (2020). Synthesis, characterisation and comparative study of the hydroxyl, acrylate and vinyl-ether terminated cyanobiphenyl bridged with different spacer lengths. Liquid Crystals, 48(2), 168-181. https://doi.org/10.1080/02678292.2020.1768601 View Source
[2] Zhang, S., Zhong, T., Wang, Q., Li, C., Wang, X., Zhang, L., Cao, H., Yang, Z., & Yang, H. (2020). Synthesis, characterisation and comparative study of the hydroxyl, acrylate and vinyl-ether terminated cyanobiphenyl bridged with different spacer lengths. Liquid Crystals, 48(2), 168-181. https://doi.org/10.1080/02678292.2020.1768601 View Source
[3] Kim, J., & Lee, M. (1994). Copolymerization Effects of Nonmesogenic Components on the Characteristics of Liquid-Crystalline Side-Chain Polymers. Molecular Crystals and Liquid Crystals Science and Technology. Section A, 250, 269-284. Retrieved from https://www.cheric.org/research/tech/periodicals/view.php?seq=211004 View Source
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